molecular formula C14H20Cl3N B14436151 Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride CAS No. 76000-02-7

Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride

Cat. No.: B14436151
CAS No.: 76000-02-7
M. Wt: 308.7 g/mol
InChI Key: JTMHUBPTTSLQLD-UHFFFAOYSA-N
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Description

Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and a propyl chain, forming a hydrochloride salt. It is often used in various chemical reactions and has significant implications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Piperidine, 4-(3-phenylpropyl)-, hydrochloride
  • Piperidine, 4-(3-(4-chlorophenyl)propyl)-, hydrochloride
  • Piperidine, 4-(3-(2,4-dichlorophenyl)propyl)-, hydrochloride

Uniqueness

Piperidine, 4-(3-(3,4-dichlorophenyl)propyl)-, hydrochloride is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

76000-02-7

Molecular Formula

C14H20Cl3N

Molecular Weight

308.7 g/mol

IUPAC Name

4-[3-(3,4-dichlorophenyl)propyl]piperidine;hydrochloride

InChI

InChI=1S/C14H19Cl2N.ClH/c15-13-5-4-12(10-14(13)16)3-1-2-11-6-8-17-9-7-11;/h4-5,10-11,17H,1-3,6-9H2;1H

InChI Key

JTMHUBPTTSLQLD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCC2=CC(=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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